molecular formula C17H16N4O5 B519931 N-(3,5-dimethoxyphenyl)-2-(7-nitrobenzimidazol-1-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(7-nitrobenzimidazol-1-yl)acetamide

Cat. No. B519931
M. Wt: 356.33 g/mol
InChI Key: GRYAPKCTYZGEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ12048189 is a transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonist.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including compounds like N-(3,5-dimethoxyphenyl)-2-(7-nitrobenzimidazol-1-yl)acetamide, have commercial importance and their biological responses vary both qualitatively and quantitatively. The biological consequences of exposure to these chemicals in humans have been extensively studied, indicating that information on the environmental toxicology of these materials has expanded significantly. This shows the relevance of understanding the biological effects of such compounds in various applications (Kennedy, 2001).

Role in Drug Repurposing

Nitrothiazole-based compounds like nitazoxanide, structurally similar to N-(3,5-dimethoxyphenyl)-2-(7-nitrobenzimidazol-1-yl)acetamide, have been widely used for various infectious conditions and diseases. They have demonstrated effectiveness against a range of bacterial infections as well as viral infectious diseases. This points towards the potential of structurally similar compounds in drug repurposing and their broad applications in medicinal chemistry (Bharti et al., 2021).

Applications in Photosensitive Chemistry

Compounds with groups such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, structurally related to N-(3,5-dimethoxyphenyl)-2-(7-nitrobenzimidazol-1-yl)acetamide, are used in photosensitive chemistry. Their application in synthetic chemistry, although still developmental, holds great promise for the future, indicating the potential of similar compounds in this field (Amit et al., 1974).

Use in Hypoxia Detection and Treatment

Compounds structurally related to N-(3,5-dimethoxyphenyl)-2-(7-nitrobenzimidazol-1-yl)acetamide have been utilized in the detection and treatment of hypoxia in human tumors. The use of indirect assays such as bioreductive metabolism, where similar compounds are involved, can be imaged noninvasively, indicating the role of such compounds in the medical field, especially in oncology (Koch & Evans, 2015).

properties

Product Name

N-(3,5-dimethoxyphenyl)-2-(7-nitrobenzimidazol-1-yl)acetamide

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

N-(3,5-Dimethoxyphenyl)-2-(7-nitro-1H-benzo[d]imidazol-1-yl)acetamide

InChI

InChI=1S/C17H16N4O5/c1-25-12-6-11(7-13(8-12)26-2)19-16(22)9-20-10-18-14-4-3-5-15(17(14)20)21(23)24/h3-8,10H,9H2,1-2H3,(H,19,22)

InChI Key

GRYAPKCTYZGEQP-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(OC)=CC(OC)=C1)CN2C=NC3=CC=CC([N+]([O-])=O)=C23

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C2C(=CC=C3)[N+](=O)[O-])OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ-12048189;  AZ 12048189;  AZ12048189

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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